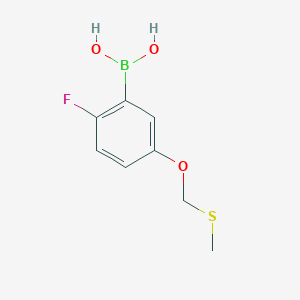
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-: is a complex organic compound characterized by the presence of trifluoromethyl and nitronaphthalene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trifluoroacetophenone with a nitronaphthalene derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may serve as a probe or marker due to its unique chemical properties, facilitating the study of biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with tailored properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitronaphthalene moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Ethanone, 2,2,2-trifluoro-1-phenyl-
- Ethanone, 2,2,2-trifluoro-1-(4-mercaptophenyl)-
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Comparison: Compared to similar compounds, Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- stands out due to its unique combination of trifluoromethyl and nitronaphthalene groups. This structural distinction imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
942491-78-3 |
|---|---|
Formule moléculaire |
C12H9F3N2O3 |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)11(18)16-9-3-4-10(16)8-5-6(17(19)20)1-2-7(8)9/h1-2,5,9-10H,3-4H2 |
Clé InChI |
ZKRNJESLOKMNBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
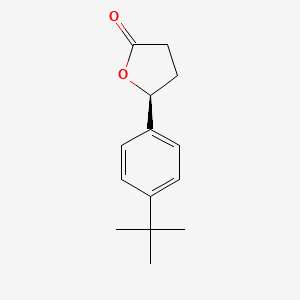

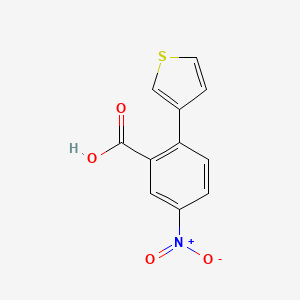
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
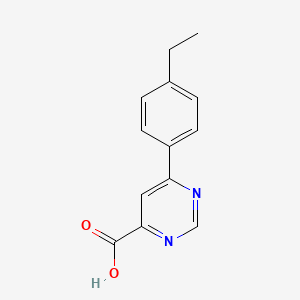
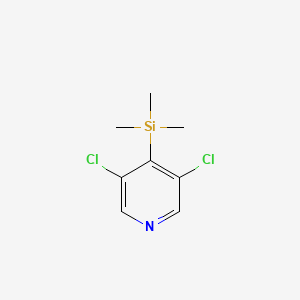
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)


